molecular formula C17H12O6 B5795906 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid

Cat. No.: B5795906
M. Wt: 312.27 g/mol
InChI Key: RMJGWIHNTSBVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid, also known as MOCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MOCA belongs to the class of coumarin derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Fluorescence Properties

  • Synthesis and Fluorescence: Benzo[c]coumarin carboxylic acids, including structures similar to 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid, have been synthesized and characterized for their fluorescence properties. These compounds exhibit excellent fluorescence in both ethanol solution and the solid state due to their larger conjugated systems and various hydrogen bonds (Shi, Liang, & Zhang, 2017).

Antibacterial Activity

  • Antibacterial Effects: Research has been conducted on the synthesis of derivatives of 4-hydroxy-chromen-2-one and their antibacterial activities. Although not identical, these compounds are structurally related to this compound and show high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Hybrid Compound Synthesis

  • Synthesis of Hybrid Systems: Reactions involving compounds similar to this compound have been used to synthesize hybrid systems containing pharmacophoric fragments. These processes often involve the formation of a condensed dihydropyran structure (Ivanova, Kanevskaya, & Fedotova, 2019).

Antiherbivore Activity

  • Natural Product Isolation and Biological Activity: Related compounds have been isolated from plants such as Piper kelleyi. These compounds, including prenylated benzoic acid derivatives, exhibit significant biological activity, such as antiherbivore effects (Jeffrey et al., 2014).

Antioxidant Properties

  • Antioxidant Activity: The antioxidant properties of certain 4-hydroxycoumarin derivatives, related to this compound, have been investigated. These compounds exhibit significant antioxidant activity in various systems (Stanchev et al., 2009).

Molecular Recognition and Binding

  • GPR35 Agonist Synthesis and Study: Compounds structurally similar to this compound have been used to study G protein-coupled receptors like GPR35. These studies involved synthesizing potent and selective agonists for GPR35, providing insights into molecular recognition and binding (Thimm et al., 2013).

Crystal Structure Analysis

  • Crystal Structure Determination: Research on compounds similar to this compound has led to detailed crystal structure analyses. These studies provide valuable insights into molecular geometry and interactions (Serdiuk et al., 2013).

Synthesis of Novel Compounds

  • Synthesis of Novel Compounds: Innovative synthetic approaches have been explored to create new classes of compounds based on chromone structures, contributing to advancements in organic chemistry and pharmaceutical sciences (Elż & Slawomir, 1999).

Lanthanide Coordination Compounds

  • Synthesis and Biological Activity of Metal Complexes: The creation of metal complexes with Schiff bases derived from chromone structures, including those similar to this compound, has been explored. These complexes have shown significant biological activities (Kavitha & Reddy, 2014).

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-21-12-6-7-13-14(8-12)22-9-15(16(13)18)23-11-4-2-10(3-5-11)17(19)20/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJGWIHNTSBVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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